2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a scaffold for the development of various therapeutic agents. It belongs to the class of pyrrolo[2,3-b]pyrazines, which are characterized by their bicyclic structure comprising a pyrrole and a pyrazine ring. This compound is particularly notable for its ability to interact with fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancer types.
The compound is synthesized through various chemical methods, often involving the modification of existing pyrrolo[2,3-b]pyrazine derivatives. Research indicates that derivatives of this compound have been explored for their biological activities, particularly as inhibitors of receptor tyrosine kinases involved in cancer progression .
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is classified as a heterocyclic aromatic compound. Its structure allows it to participate in various chemical reactions, making it a versatile candidate for drug development.
The synthesis of 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and assess the purity of synthesized compounds .
The molecular formula for 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is CHClN. The compound features:
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine participates in several chemical reactions:
Reactions are typically monitored using spectroscopic methods to determine conversion rates and product formation. Reaction conditions such as pH and temperature can significantly influence outcomes .
The mechanism by which 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine exerts its biological effects primarily involves its interaction with FGFRs:
Studies have shown that modifications to the pyrrolo[2,3-b]pyrazine scaffold can enhance binding affinity and selectivity towards specific FGFR subtypes, making it a promising candidate for further drug development .
Relevant data indicate that the stability and reactivity profile make it suitable for medicinal applications where controlled reactivity is desired .
The primary applications of 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine include:
This compound exemplifies how structural modifications can lead to significant advancements in therapeutic interventions targeting critical pathways in cancer treatment .
The differential reactivity of chlorine atoms at the C2 and C7 positions of 2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine enables sequential functionalization. The C7 chlorine, adjacent to the electron-withdrawing pyrrole nitrogen, exhibits heightened electrophilicity due to reduced electron density. This allows selective substitution at C7 under mild conditions with nitrogen nucleophiles (e.g., piperidine or 4-methylpiperazine) in aprotic solvents like DMF at 25–60°C. Subsequent C2 substitution requires harsher conditions (80–120°C) or activated nucleophiles [7] [8]. For example, aryl amines undergo C7 amination at 50°C in <4 hours, while C2 amination necessitates Pd catalysis or elevated temperatures.
Table 1: Nucleophilic Substitution Selectivity in 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine
Position | Electronic Environment | Preferred Nucleophiles | Conditions | Yield Range |
---|---|---|---|---|
C7 | Electron-deficient (pyrazine) | Aliphatic amines, piperazines | DMF, 25-60°C, 2-4 h | 75-92% |
C2 | Less activated (pyrrole-fused) | Aryl amines, alkoxides | Pd catalysis, 80-120°C, 8-12 h | 60-85% |
Alkoxydehalogenation demonstrates similar selectivity: methoxide substitutes C7 exclusively in methanol at 0°C, forming 7-chloro-2-methoxy derivatives. This chemoselectivity is leveraged in synthesizing asymmetrically disubstituted FGFR inhibitors like 7-chloro-2-(3-nitrophenylsulfonamido) derivatives, which show >90% FGFR1 inhibition at 1 μM [7] [5].
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is synthesized via pyrazine ring annelation onto pyrrole precursors. A key route involves condensation of 3-aminopyrrole-2-carboxylates with diaminomaleonitrile, followed by oxidative dehydrogenation to form the pyrazine ring. Alternatively, cyclocondensation of 4,5-dichloropyrazine-2,3-diamine with α-haloketones constructs the pyrrole ring, though this yields mixtures requiring chromatographic separation [4] [9].
Table 2: Cyclization Strategies for Pyrrolo[2,3-b]pyrazine Core Synthesis
Precursor | Cyclization Agent | Conditions | Key Intermediate | Overall Yield |
---|---|---|---|---|
3-Aminopyrrole-2-carboxylate | Diaminomaleonitrile | AcOH, 100°C, 6 h | 5-Amino-6-cyanopyrrolopyrazine | 40-55% |
4,5-Dichloropyrazine-2,3-diamine | α-Bromopyruvates | EtOH, reflux, 12 h | Ethyl 2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine-3-carboxylate | 30-45% |
Post-annelation, chlorination using POCl₃/PCl₅ at 120°C introduces the C2/C7 dichloro functionality. This step is critical for generating the versatile scaffold used in FGFR inhibitors like 6-[4-(4-methylpiperazin-1-yl)phenyl] derivatives, which exhibit IC₅₀ values of 0.6 nM against FGFR1 [7] [5].
The electronic asymmetry of the pyrrolopyrazine scaffold dictates chlorine reactivity. Computational studies (DFT calculations) reveal the C7 chlorine has a lower LUMO energy (−1.8 eV vs. −1.2 eV for C2), facilitating nucleophilic attack. Steric factors further modulate reactivity: bulky C3 substituents (e.g., carboxamide groups) retard C2 substitution by >50% due to torsional strain [7] [6].
Solvent optimization is crucial:
Table 3: Solvent and Additive Effects on Chlorine Reactivity
Condition | C7 Substitution Rate (k, s⁻¹) | C2/C7 Selectivity Ratio | Primary Byproduct |
---|---|---|---|
DMF + K₂CO₃ | 8.7 × 10⁻³ | 28:1 | None |
THF + Et₃N | 1.2 × 10⁻³ | 3:1 | Bis-alkylated product |
MeOH (neat) | 2.5 × 10⁻⁴ | 1:1 | 7-Hydroxypyrrolopyrazine |
Halogen exchange using halide salts (e.g., NaI in acetonitrile) converts C7-Cl to C7-I, enabling Suzuki couplings at this position while preserving C2-Cl for amination. This strategy was used to synthesize 7-aryl-2-piperazinyl inhibitors with nanomolar FGFR4 activity [6] [8].
Palladium catalysis enables direct C–C bond formation at electron-deficient positions. Pd(PPh₃)₄/XPhos systems catalyze Suzuki-Miyaura couplings at C7 with arylboronic acids (0.5 mol% Pd, K₂CO₃, dioxane/H₂O, 80°C). The C7 position reacts 10-fold faster than C2 due to enhanced oxidative addition kinetics. For example, 7-(4-cyanophenyl)-2-chloro derivatives form in 92% yield, while analogous C2 coupling requires >5 mol% Pd and 100°C [4] [8].
Transition-metal alternatives:
Table 4: Catalytic Systems for Regioselective Functionalization
Catalyst | Reaction Type | Position Modified | Optimal Conditions | Yield Range | Application Example |
---|---|---|---|---|---|
Pd(PPh₃)₄/XPhos | Suzuki coupling | C7 | 0.5 mol% Pd, dioxane/H₂O, 80°C | 85-95% | FGFR inhibitors with biaryl motifs |
[Rh(cod)Cl]₂/PCy₃ | C–H Arylation | C2 | 2 mol% Rh, toluene, 100°C | 75-88% | Kinase inhibitors lacking halogen |
CuI/1,10-phenanthroline | Ullmann amination | C2 | 10 mol% Cu, DMSO, 110°C | 70-85% | 2-Amino-7-chloro anticancer scaffolds |
These catalytic methods underpin synthesis of clinical candidates like compound 13 (2,7-disubstituted pyrrolopyrazine), which inhibits FGFR1 at IC₅₀ = 0.6 nM and exhibits >100-fold selectivity over c-Met kinase. The Rh-catalyzed route avoids halogen intermediates entirely, streamlining access to non-halogenated analogs [5] [8].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3